molecular formula C8H9ClO4S2 B1308080 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride CAS No. 2224-67-1

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B1308080
CAS No.: 2224-67-1
M. Wt: 268.7 g/mol
InChI Key: UAPXGQGQLFOWOC-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride, also known as MMSCl, is an organosulfur compound used in organic synthesis and in the pharmaceutical industry. It is a colorless liquid with a low boiling point, making it suitable for laboratory experiments. MMSCl is used as a reagent in various reactions, such as the synthesis of sulfonamides, sulfonates, and sulfonamidines. It is also used as a catalyst in the synthesis of organic compounds, such as amines and alcohols. In addition, it is used in the synthesis of heterocyclic compounds, such as thioureas and thiadiazoles.

Scientific Research Applications

Electrophilic Cyclization and Addition Reactions

The compound has been utilized in the study of bifunctionalized allenes, particularly in electrophilic cyclization and addition reactions involving 4-sulfinylated or 4-sulfonylated allenecarboxylates. The reaction dynamics offer insights into the mechanisms of cyclization, addition, and elimination reactions critical for synthetic organic chemistry (Ivanov, Parushev, & Christov, 2014).

Synthesis of Sodium Insertion Compounds

Research on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid showcases its potential in enhancing the electrochemical properties of vanadium pentoxide films. This has significant implications for the development of advanced materials for energy storage applications (Su, Winnick, & Kohl, 2001).

Thermodynamics and Reaction Mechanisms

Studies on the thermodynamics of methanesulfonic acid and derivatives, including methanesulfonyl chloride, provide foundational knowledge on reaction energies and mechanisms. This research is crucial for understanding the physical chemistry underlying synthetic processes involving this compound (Guthrie & Gallant, 2000).

Regioselective Methanesulfonylation

The regioselective methanesulfonylation of simple aromatics, using methanesulfonic anhydride in the presence of zeolite catalysts, opens new pathways for synthesizing methyl tolyl sulfone. This research underscores the compound's role in facilitating selective organic transformations (Smith, Ewart, El‐Hiti, & Randles, 2004).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-methyl-5-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPXGQGQLFOWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404141
Record name 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-67-1
Record name 2-Methyl-5-(methylsulfonyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2224-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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